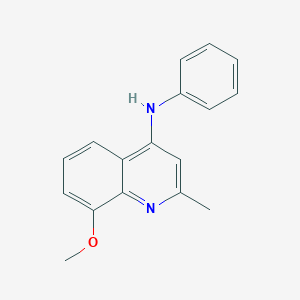![molecular formula C14H15N3O3S B5538340 N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538340.png)
N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide often involves complex reactions. For instance, compounds with similar structural features have been synthesized through reactions involving phenylthio carboxylic acids and α,β-unsaturated ketimines, utilizing isothiourea-catalyzed Michael addition-lactamization followed by sulfide oxidation-elimination (Stark, O'Riordan, & Smith, 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as those containing pyridine and phenyl groups, has been elucidated using various techniques like X-ray crystallography. For example, the crystal structure of a dichlorobis compound related to N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide revealed complex coordination geometries and interactions (Obaleye, Caira, & Tella, 2008).
Chemical Reactions and Properties
Compounds in this category often exhibit unique reactivity due to their functional groups. For instance, palladium-catalyzed carbonylative acetylation has been used to introduce acetamide functionalities into similar structures, using DMF and CO as sources (Jiawei Xu et al., 2023).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are critical for their application and have been characterized in detailed studies. For instance, specific derivatives have shown moderate growth inhibition of several bacteria in in vitro assays, indicating their biological relevance (Obaleye, Caira, & Tella, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, have been extensively explored. For example, novel synthetic routes involving deoxydative substitution by thiols highlight the chemical versatility of pyridine oxides, a related compound class (Prachayasittikul, Doss, & Bauer, 1991).
Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Research on ketamine, a compound with a distinct pharmacokinetic and pharmacodynamic profile, highlights the importance of understanding the metabolic pathways and receptor interactions of pharmacologically active substances. Studies show that ketamine undergoes oxidative metabolism mainly by cytochrome P450 enzymes and has a chiral structure influencing its anesthetic and analgesic potency. This research underscores the necessity of detailed pharmacokinetic and pharmacodynamic studies for compounds like N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide to fully understand their potential applications and optimize their therapeutic use (Peltoniemi et al., 2016).
Metabolism and Toxicity
The metabolism of pharmaceutical compounds is crucial for their safe and effective use. Research on the metabolism of aspartame, a compound that is metabolized into aspartic acid among other products, provides insights into how specific molecular components are broken down in the body and the potential implications for toxicity and therapeutic effects. This emphasizes the importance of metabolic studies for understanding the safety and efficacy of compounds like N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide (Ranney & Oppermann, 1979).
Novel Pharmacological Applications
The search for new pharmacological agents often leads to the investigation of compounds with unique structures or mechanisms of action. Research on various derivatives of known pharmacological agents, such as piracetam and its analogs, illustrates the ongoing efforts to discover compounds with improved efficacy, safety, and therapeutic potential. These studies highlight the importance of exploring novel chemical entities and their potential applications in treating various conditions, which could include investigations into compounds like N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide for new therapeutic uses (Dhama et al., 2021).
Propriétés
IUPAC Name |
N-[4-[(5-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-3-8-14(15-9-10)17-21(19,20)13-6-4-12(5-7-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQYGMWZCSFCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(5-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)

![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)
![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)
![isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5538316.png)
![3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5538324.png)

![2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid](/img/structure/B5538332.png)
![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)
![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)